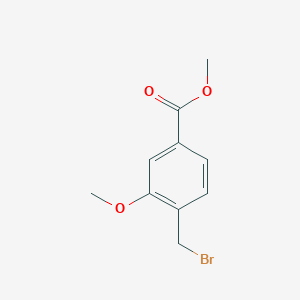

Methyl 4-(bromomethyl)-3-methoxybenzoate

Overview

Description

Methyl 4-(bromomethyl)-3-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, featuring a bromomethyl group and a methoxy group attached to the benzene ring

Mechanism of Action

Target of Action

Methyl 4-(bromomethyl)-3-methoxybenzoate is a type of organoboron reagent . Organoboron compounds are primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the SM cross-coupling reaction .

Mode of Action

The SM cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium, the metal catalyst, becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway that this compound is involved in . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction include the formation of complex organic molecules from simpler ones .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This leads to the synthesis of complex organic molecules from simpler ones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(bromomethyl)-3-methoxybenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of methyl 3-methoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically proceeds under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(bromomethyl)-3-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.

Reduction: Reduction of the ester group can yield alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran under anhydrous conditions.

Major Products:

Nucleophilic Substitution: Corresponding azides, thiols, or amines.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Scientific Research Applications

Methyl 4-(bromomethyl)-3-methoxybenzoate has diverse applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the preparation of bioactive molecules and enzyme inhibitors.

Medicine: It is a precursor in the synthesis of potential anti-HIV agents and other therapeutic compounds.

Comparison with Similar Compounds

Methyl 4-bromo-2-methoxybenzoate: Similar structure but with the bromine and methoxy groups in different positions.

4-(Bromomethyl)benzoic acid: Lacks the methoxy group, leading to different reactivity and applications.

Methyl 4-bromobenzoate: Lacks the bromomethyl group, affecting its chemical behavior and uses.

Uniqueness: Methyl 4-(bromomethyl)-3-methoxybenzoate is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

Methyl 4-(bromomethyl)-3-methoxybenzoate, with the chemical formula CHBrO and CAS number 70264-94-7, is an aromatic ester recognized for its diverse biological activities. This compound's structure includes a methoxy group and a bromomethyl group, which contribute to its reactivity and potential therapeutic applications. Below, we explore the biological activities associated with this compound, supported by data tables and relevant research findings.

This compound is synthesized through bromination reactions, typically using N-bromosuccinimide in organic solvents like carbon tetrachloride. The presence of the bromomethyl group enhances its electrophilic character, making it suitable for nucleophilic substitution reactions. This property is crucial for its utility in synthesizing biologically active compounds.

| Property | Value |

|---|---|

| Molecular Weight | 259.10 g/mol |

| Melting Point | Not specified |

| Solubility | Organic solvents |

| CAS Number | 70264-94-7 |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against Helicobacter pylori , a bacterium implicated in gastric ulcers and cancers. The compound's effectiveness against this pathogen suggests potential applications in treating gastrointestinal diseases.

Antiviral Activity

The compound has also shown promise as an antiviral agent, particularly in the context of Hepatitis B virus treatment. Its mechanism involves inhibiting viral replication, although detailed mechanisms remain under investigation.

Fungicidal Activity

This compound has demonstrated fungicidal activity, making it a candidate for agricultural applications to combat fungal pathogens affecting crops. This property could be leveraged to develop new fungicides with lower environmental impact.

Table 2: Biological Activity Overview

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against H. pylori | |

| Antiviral | Potential against Hepatitis B | |

| Fungicidal | Active against fungal strains | |

| Cytotoxicity | Low chronic toxicity |

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent study highlighted the effectiveness of this compound against H. pylori strains in vitro, showing a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent (Reference ).

- Fungicidal Applications : In agricultural settings, the compound was tested against various fungal pathogens, demonstrating significant inhibition rates comparable to existing fungicides (Reference ).

- Safety Assessments : Toxicological evaluations indicated that while acute exposure can lead to irritation, no long-term health risks were identified in controlled studies (Reference ).

Properties

IUPAC Name |

methyl 4-(bromomethyl)-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSNXOMMJXTFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374927 | |

| Record name | Methyl 4-(bromomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70264-94-7 | |

| Record name | Methyl 4-(bromomethyl)-3-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70264-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromomethyl-3-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070264947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(bromomethyl)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromomethyl-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-(bromomethyl)-3-methoxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.